molecular formula C11H13N3S B1285154 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine CAS No. 944887-42-7

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine

Cat. No. B1285154
M. Wt: 219.31 g/mol
InChI Key: XKVDYAMUOBYLGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, starting from basic aromatic or heteroaromatic units. For instance, the synthesis of polyimides derived from aromatic diamines involves a series of reactions including Friedel–Crafts acylation, nitration, and reduction . Another example is the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation using phenyliodine(III) bis(trifluoroacetate) as an oxidant . These methods highlight the complexity and the need for specific conditions and reagents to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as FT-IR, 1H-NMR, 13C-NMR, and MS (EI) . X-ray crystallography has also been used to unambiguously confirm the structure of certain heterocyclic compounds . These techniques are crucial for determining the arrangement of atoms within a molecule and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can be quite diverse. For example, the acylation of amino derivatives to form betainic derivatives of novel heterocyclic systems has been reported . The reactivity of these compounds often depends on the functional groups present and the electronic distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as polyimides containing pyridine moieties, have been extensively studied. These materials exhibit good thermal stability, solubility in aprotic solvents, and mechanical properties . The inherent viscosities, thermal behavior, and dielectric constants of these compounds are important characteristics that determine their suitability for various applications.

Scientific Research Applications

  • Pharmaceutical Field :

    • Polyvinylpyrrolidone (PVP), a non-ionic polymer, has been employed in various fields due to its superior properties. In pharmacy, the properties of inertness, non-toxicity, and biocompatibility make it a versatile excipient for both conventional formulations and novel controlled or targeted delivery systems .
    • The main pharmaceutical applications of PVP are improving the bioavailability and stability of drugs, improving the physicomechanical properties of preparations, adjusting the release rate of drugs, and prolonging the in vivo circulation time of liposomes .
  • Polymer Synthesis :

    • A novel aromatic diamine monomer, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, was successfully synthesized and then used to synthesize a series of polyimides .
    • These polymers showed good solubility in common organic solvents at room temperature or on heating. Moreover, they presented a high thermal stability .
  • Organic Chemistry :

    • Pyranopyrazoles are among the most distinguished, biologically potent, and exciting scaffolds in medicinal chemistry and drug discovery .
    • Synthesis and design of pyranopyrazoles using functional modifications via multicomponent reactions (MCRs) are thoroughly found in synthetic protocols by forming new C–C, C–N, and C–O bonds .
  • Chemical Research :

    • “6-(1-Pyrrolidinyl)-1H-purine” is a chemical compound with the molecular formula C9H11N5 . While specific applications of this compound are not widely documented, compounds with similar structures are often used in chemical research for the synthesis of new materials or as building blocks in complex chemical reactions .
  • Medicinal Chemistry :

    • Pyranopyrazoles are among the most distinguished, biologically potent, and exciting scaffolds in medicinal chemistry and drug discovery . Synthesis and design of pyranopyrazoles using functional modifications via multicomponent reactions (MCRs) are thoroughly found in synthetic protocols by forming new C–C, C–N, and C–O bonds . “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could potentially be used in the synthesis of new pyranopyrazoles or similar compounds .
  • Environmental Remediation :

    • Conducting polymers such as polypyrrole (PPY) have been used for environmental remediation and sensor applications . They have substantial electrical conductivity, unique structures, and the ability to generate new composite materials . It’s possible that “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could be used in the synthesis of new conducting polymers with improved properties .
  • Sensor Applications :

    • Conducting polymers like polypyrrole (PPY) are also used in sensor applications . They have fast charge–discharge kinetics, unique redox properties, and lower adverse effect on the environment . “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could potentially be used in the synthesis of new sensors .
  • Chemical Synthesis :

    • Pyrimido[4,5-d]pyrimidines are used in chemical synthesis . They are used as cancer cell growth inhibitors, antioxidants, agents to reduce dihydrofolic acid to tetrahydrofolic acid, antidiabetics, angiogenesis inhibitors, resistance modification agents, Mycobacterium tuberculosis, hypertension, and allergy symptom treatments . “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could potentially be used in the synthesis of new pyrimido[4,5-d]pyrimidines or similar compounds .
  • Indole Derivatives :

    • Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . “6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine” could potentially be used in the synthesis of new indole derivatives .

Safety And Hazards

This involves understanding the toxicological properties of the compound and precautions needed while handling it .

Future Directions

This involves predicting or proposing future research directions. This could be based on the current applications of the compound or gaps in the current understanding of the compound .

properties

IUPAC Name

6-pyrrolidin-1-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-11-13-9-4-3-8(7-10(9)15-11)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVDYAMUOBYLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589446
Record name 6-(Pyrrolidin-1-yl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine

CAS RN

944887-42-7
Record name 6-(Pyrrolidin-1-yl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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